Heparin disaccharide I-H sodium salt
Overview
Description
Heparin disaccharide I-H sodium salt is a sulfated heparin fragment . It is also known by the synonym α-ΔUA-2S- [1→4]-GlcNS-6S . It is a product of the digestion of heparan sulfate and heparin by many different heparinases .
Synthesis Analysis
Heparin disaccharide I-H sodium salt is produced by the action of heparinase I and II . Disaccharide compositional analysis of heparan sulfate and heparin polysaccharides uses UV or high-sensitivity fluorescence (BODIPY) detection .Molecular Structure Analysis
The linear formula of Heparin disaccharide I-H sodium salt is C12H17NO16S2Na2 . Its molecular weight is 541.37 . The InChI key is WHYGSGRAJJCXLY-LXROVJCJSA-K .Chemical Reactions Analysis
Heparin disaccharide I-H sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) .Physical And Chemical Properties Analysis
Heparin disaccharide I-H sodium salt is a solid substance . It is suitable for HPLC techniques . It is stored at a temperature of -20°C .Scientific Research Applications
Application in Cell Aggregation Prevention
- Summary of Application : Heparin disaccharide I-H sodium salt is used as the main component of serum-free media to prevent cell aggregation .
- Methods of Application : It is added to the cell culture media to prevent the cells from clumping together .
- Results or Outcomes : The use of Heparin disaccharide I-H sodium salt in cell culture media helps maintain the health and viability of the cells .
Application in Stem Cell Growth
- Summary of Application : Heparin disaccharide I-H sodium salt can induce the growth of human embryonic stem cells in a defined serum-free medium, acting as a cofactor for a basic fibroblast growth factor (FGF-2) .
- Methods of Application : It is added to the stem cell culture medium, where it acts as a cofactor for FGF-2, promoting stem cell growth .
- Results or Outcomes : The addition of Heparin disaccharide I-H sodium salt to the culture medium enhances the growth of human embryonic stem cells .
Application in Liquid-Liquid Phase Separation (LLPS)
- Summary of Application : Heparin disaccharide I-H sodium salt has been used as a non-naphthalene, negatively charged, bivalent compound to test its ability to induce liquid-liquid phase separation (LLPS) .
- Methods of Application : It is added to a solution to induce LLPS, which is a process where a homogeneous solution separates into two distinct liquid phases .
- Results or Outcomes : The use of Heparin disaccharide I-H sodium salt successfully induced LLPS in the tested solutions .
Application in Determining 1,6-anhydro Derivatives in Enoxaparin Sodium
- Summary of Application : Heparin disaccharide I-H sodium salt is often used with heparinases for determining 1,6-anhydro derivatives in enoxaparin sodium .
- Methods of Application : It is used in conjunction with heparinases to analyze the composition of enoxaparin sodium, a commonly used anticoagulant .
- Results or Outcomes : The use of Heparin disaccharide I-H sodium salt in this application allows for a detailed analysis of the composition of enoxaparin sodium .
Application in Activation of Na+/Ca2+ Exchanger (NCX)
- Summary of Application : Heparin disaccharide I-H sodium salt elevates the cytosolic calcium (Ca2+) extrusion rate and may serve as a potential drug for the activation of Na+/Ca2+ exchanger (NCX) .
- Methods of Application : It is used in biochemical experiments to study the activation of NCX, a protein that plays a crucial role in maintaining cellular calcium homeostasis .
- Results or Outcomes : The use of Heparin disaccharide I-H sodium salt has been shown to increase the rate of calcium extrusion from cells, suggesting its potential as a drug for activating NCX .
Application in Biochemical Experiments
- Summary of Application : Heparin disaccharide I-H sodium salt is used in biochemical experiments to study the activation of Na+/Ca2+ exchanger (NCX), a protein that plays a crucial role in maintaining cellular calcium homeostasis .
- Methods of Application : It is used in experiments to elevate the cytosolic calcium (Ca2+) extrusion rate .
- Results or Outcomes : The use of Heparin disaccharide I-H sodium salt has been shown to increase the rate of calcium extrusion from cells, suggesting its potential as a drug for activating NCX .
Safety And Hazards
properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGSGRAJJCXLY-LXROVJCJSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746710 | |
Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heparin disaccharide I-H sodium salt | |
CAS RN |
136098-04-9 | |
Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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